O-Methylisourea-13C hydrochloride is a stable isotopic variant of O-methylisourea hydrochloride, where the carbon atom is labeled with the carbon-13 isotope. This compound is characterized by its molecular formula C₂H₇ClN₂O and is primarily utilized in biochemical research and synthesis. The presence of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, to trace the compound's behavior in biological systems and
O-Methylisourea-13C hydrochloride exhibits notable biological activities, particularly in the context of protein chemistry. It has been shown to modify proteins by reacting with amino groups, which can influence protein structure and function. This modification is essential for understanding post-translational modifications and enzyme activity regulation . Additionally, its isotopic labeling facilitates metabolic studies, allowing researchers to track metabolic pathways involving nitrogen-containing compounds.
The synthesis of O-Methylisourea-13C hydrochloride typically involves a methylation reaction using methyl carbonate and urea in the presence of a basic catalyst such as potassium hydroxide or sodium hydroxide. Key steps include:
O-Methylisourea-13C hydrochloride has several applications:
Research on O-Methylisourea-13C hydrochloride has focused on its interactions with proteins and other biomolecules. Notably, studies have demonstrated its ability to react with lysine residues in proteins, leading to modifications that can affect protein function and stability . These interactions are crucial for understanding how small molecules can influence larger biological systems.
O-Methylisourea-13C hydrochloride shares similarities with several other compounds, particularly those involved in nitrogen chemistry. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methylisourea hydrochloride | C₂H₇ClN₂O | Non-isotopic version; used similarly in protein studies. |
Urea | CH₄N₂O | Simple amide; foundational compound in nitrogen metabolism. |
Dimethylurea | C₃H₈N₂O | Used as a nitrogen source; less reactive than O-methylisourea. |
Cyanamide | CH₂N₂ | Related compound; used in agriculture as a fertilizer. |
O-Methylisourea-13C hydrochloride's uniqueness lies in its isotopic labeling, which enhances its utility in analytical studies compared to its non-labeled counterparts. Its ability to specifically modify proteins distinguishes it from simpler nitrogen-containing compounds like urea and dimethylurea.
Irritant